Methyl 3-hydroxy-5-(trifluoromethyl)picolinate
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Overview
Description
Methyl 3-hydroxy-5-(trifluoromethyl)picolinate is an organic compound with the molecular formula C8H6F3NO3. It is a derivative of picolinic acid, characterized by the presence of a trifluoromethyl group at the 5-position and a hydroxyl group at the 3-position on the pyridine ring. This compound is typically found as a colorless crystalline solid or white powder and is soluble in organic solvents such as ethanol, ether, and acetic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-hydroxy-5-(trifluoromethyl)picolinate can be synthesized through various synthetic routes. One common method involves the reaction of 3-hydroxy-5-(trifluoromethyl)pyridine-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to yield the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-hydroxy-5-(trifluoromethyl)picolinate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products Formed
Oxidation: Formation of 3-oxo-5-(trifluoromethyl)picolinic acid.
Reduction: Formation of 3-hydroxy-5-(trifluoromethyl)picolinic alcohol.
Substitution: Formation of 3-hydroxy-5-(substituted) picolinates.
Scientific Research Applications
Methyl 3-hydroxy-5-(trifluoromethyl)picolinate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 3-hydroxy-5-(trifluoromethyl)picolinate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The hydroxyl group may participate in hydrogen bonding, further stabilizing the compound’s interaction with its target .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-fluoro-5-(trifluoromethyl)picolinate: Similar structure but with a fluorine atom instead of a hydroxyl group.
2-Hydroxy-5-(trifluoromethyl)pyridine: Similar structure but with the hydroxyl group at the 2-position.
Uniqueness
Methyl 3-hydroxy-5-(trifluoromethyl)picolinate is unique due to the specific positioning of the hydroxyl and trifluoromethyl groups on the pyridine ring. This unique arrangement imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
methyl 3-hydroxy-5-(trifluoromethyl)pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO3/c1-15-7(14)6-5(13)2-4(3-12-6)8(9,10)11/h2-3,13H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVOYQSPPVYFPNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=N1)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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